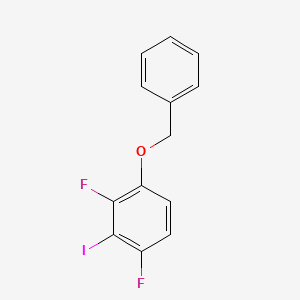
Lenalidomide-PEG3-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-PEG3-propargyl is a compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is designed to enhance the solubility and bioavailability of lenalidomide, making it more effective in various applications, particularly in targeted drug delivery systems and proteolysis-targeting chimeras (PROTACs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG3-propargyl typically involves several steps:
Synthesis of Lenalidomide: Lenalidomide is synthesized through the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride.
Attachment of PEG Linker: The PEG linker is attached to lenalidomide through a series of reactions that introduce the PEG chain to the lenalidomide molecule.
Introduction of Propargyl Group: The propargyl group is introduced to the PEGylated lenalidomide through a reaction with propargyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-PEG3-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group.
Reduction: Reduction reactions can occur at the nitro group of lenalidomide.
Substitution: The propargyl group can participate in substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Copper(I) bromide and sodium ascorbate are commonly used in click chemistry reactions.
Major Products
Oxidation: Oxidation of the propargyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the nitro group results in the formation of amines.
Substitution: Click chemistry reactions with azides result in the formation of triazoles.
Wissenschaftliche Forschungsanwendungen
Lenalidomide-PEG3-propargyl has a wide range of scientific research applications:
Wirkmechanismus
Lenalidomide-PEG3-propargyl exerts its effects through several mechanisms:
Immunomodulation: Lenalidomide modulates the immune system by enhancing the activity of T cells and natural killer cells.
Protein Degradation: In PROTAC applications, the compound induces the degradation of target proteins by recruiting E3 ubiquitin ligases.
Signal Transduction: The compound affects various signaling pathways, including those involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide-PEG3-iodine: Similar to Lenalidomide-PEG3-propargyl, but with an iodine group instead of a propargyl group.
Propargyl-PEG3-acid: A simpler compound with a propargyl group and a PEG linker, but without the lenalidomide moiety.
Uniqueness
This compound is unique due to its combination of lenalidomide’s immunomodulatory properties with the solubility and bioavailability enhancements provided by the PEG linker and the versatility of the propargyl group for click chemistry applications .
Eigenschaften
Molekularformel |
C22H27N3O6 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
3-[3-oxo-7-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C22H27N3O6/c1-2-9-29-11-13-31-14-12-30-10-8-23-18-5-3-4-16-17(18)15-25(22(16)28)19-6-7-20(26)24-21(19)27/h1,3-5,19,23H,6-15H2,(H,24,26,27) |
InChI-Schlüssel |
VEEAFSRAZKLHAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-[(8S,9S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14780429.png)
![(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14780431.png)
![Methyl 5-[6-(chloromethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14780433.png)
![tert-butyl N-[4-[(2-amino-3-methylbutanoyl)-cyclopropylamino]cyclohexyl]carbamate](/img/structure/B14780435.png)
![2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B14780440.png)
![2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol](/img/structure/B14780442.png)
![[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether](/img/structure/B14780450.png)
![2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14780469.png)



